Methyl 3-fluoro-4-methyl-1H-pyrrole-2-carboxylate
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Overview
Description
Methyl 3-fluoro-4-methyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound that features a pyrrole ring substituted with a methyl group, a fluorine atom, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-fluoro-4-methyl-1H-pyrrole-2-carboxylate typically involves the reaction of 3-fluoro-4-methylpyrrole with methyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-fluoro-4-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed
Oxidation: Pyrrole-2-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the original ester.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-fluoro-4-methyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 3-fluoro-4-methyl-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable component in drug design.
Comparison with Similar Compounds
Similar Compounds
Methyl 1H-pyrrole-2-carboxylate: Lacks the fluorine and methyl substituents, resulting in different chemical reactivity and biological activity.
3-Fluoro-1H-pyrrole-2-carboxylate: Similar structure but without the methyl group, affecting its steric and electronic properties.
4-Methyl-1H-pyrrole-2-carboxylate:
Uniqueness
Methyl 3-fluoro-4-methyl-1H-pyrrole-2-carboxylate is unique due to the presence of both fluorine and methyl substituents on the pyrrole ring. This combination of substituents imparts distinct electronic and steric properties, making the compound valuable for specific applications in drug design and material science.
Properties
CAS No. |
400837-76-5 |
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Molecular Formula |
C7H8FNO2 |
Molecular Weight |
157.14 g/mol |
IUPAC Name |
methyl 3-fluoro-4-methyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C7H8FNO2/c1-4-3-9-6(5(4)8)7(10)11-2/h3,9H,1-2H3 |
InChI Key |
JAFNGNSAVLEWNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC(=C1F)C(=O)OC |
Origin of Product |
United States |
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